molecular formula C19H16BrFN4O3 B11666501 N'-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666501
M. Wt: 447.3 g/mol
InChI Key: QIUPXHQRAZYNIC-LSHDLFTRSA-N
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Description

N’-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-fluorobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(5-Chloro-2-fluorobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(5-BR-2-F-Benzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its bromine and fluorine substituents might enhance its reactivity and binding affinity to biological targets compared to similar compounds.

Properties

Molecular Formula

C19H16BrFN4O3

Molecular Weight

447.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16BrFN4O3/c1-27-17-6-3-11(8-18(17)28-2)15-9-16(24-23-15)19(26)25-22-10-12-7-13(20)4-5-14(12)21/h3-10H,1-2H3,(H,23,24)(H,25,26)/b22-10+

InChI Key

QIUPXHQRAZYNIC-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)F)OC

Origin of Product

United States

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